molecular formula C58H78N8O8 B612067 (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide CAS No. 1258392-53-8

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide

Cat. No. B612067
CAS RN: 1258392-53-8
M. Wt: 1015.29
InChI Key: WLMCRYCCYXHPQF-ZVMUOSSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD 5582 is a dimeric Smac mimetic and an inhibitor of the inhibitor of apoptosis (IAP) proteins. It binds to the BIR3 domains of IAP1, IAP2, and XIAP (IC50s = 15, 21, and 15 nM, respectively). It disrupts the protein-protein interaction between IAP1 and caspase-9 in vitro, as well as induces degradation of IAP1 in (EC50 = 0.1 nM) and reduces the growth of MDA-MB-231 breast cancer cells (GI50 = <0.06 nM). AZD 5582 (0.5, 1, and 1.5 nM) also induces cleavage of caspase-3 and apoptosis in MDA-MB-231 cells. In vivo, AZD 5582 (0.1, 0.5, and 3 mg/kg) induces intratumoral apoptosis and reduces tumor volume in an MDA-MB-231 mouse xenograft model. AZD 5582 (3 mg/kg) also increases CD4+ T cell, spleen, thymus, bone marrow, liver, lung, and lymph node levels of HIV RNA, indicating HIV latency reversal, in a humanized mouse model of antiretroviral therapy-suppressed HIV infection.
Dimeric Smac mimetic;  potent inhibitor of X-linked (XIAP) and cellular (cIAP) inhibitor of apoptosis protein
AZD5582 is a potent IAP inhibitor, which is a dimeric compound based on the AVPI motif of Smac. AZD5582 binds potently to the BIR3 domains of cIAP1, cIAP2, and XIAP (IC50 = 15, 21, and 15 nM, respectively). AZD5582 causes cIAP1 degradation and induces apoptosis in the MDA-MB-231 breast cancer cell line at subnanomolar concentrations in vitro. When administered intravenously to MDA-MB-231 xenograft-bearing mice, AZD5582 results in cIAP1 degradation and caspase-3 cleavage within tumor cells and causes substantial tumor regressions following two weekly doses of 3.0 mg/kg. Antiproliferative effects are observed with 14 in only a small subset of the over 200 cancer cell lines examined, consistent with other published IAP inhibitors. As a result of its in vitro and in vivo profile, AZD5582 was nominated as a candidate for clinical development.

Scientific Research Applications

Cancer Therapy Enhancement

AZD5582 has been studied for its potential to enhance cancer therapies, particularly in overcoming drug resistance. For instance, in hepatocellular carcinoma (HCC), a combination of AZD5582 with extracellular vesicle-delivered TNF-related apoptosis-inducing ligand (EV-T) showed synergistic effects in inducing apoptosis in cancer cells that are resistant to recombinant TRAIL . This suggests that AZD5582 could be a valuable addition to current cancer treatment regimens, especially in cases where resistance to apoptosis is a significant hurdle.

Acute Myeloid Leukemia (AML) Treatment

In aggressive forms of AML, treatment options are limited and outcomes are often poor. AZD5582 has been identified as a promising compound when combined with venetoclax, targeting BCL-2, to eliminate established AML in patient-derived xenograft models . This highlights AZD5582’s potential role in targeted therapy for difficult-to-treat leukemias.

Apoptosis Induction in Cancer Research

The ability of AZD5582 to induce apoptosis in cancer cells by mimicking SMAC (second mitochondrial activator of caspases) and binding to the BIR3 domains of cIAP1, cIAP2, and XIAP makes it a valuable tool in cancer research . By degrading these proteins, AZD5582 can reduce the phosphorylation of RIPK1, which is a crucial step in the apoptosis pathway.

Synergistic Therapeutic Combinations

Research has shown that AZD5582 can work synergistically with other therapeutic agents. For example, the combination of AZD5582 with nanosomal TRAIL led to the complete eradication of hepatocarcinoma tumors in vivo . This opens up possibilities for developing combination therapies that could be more effective than single-agent treatments.

Molecular Mechanism Elucidation

Studies involving AZD5582 have contributed to understanding the molecular mechanisms underlying cancer cell resistance to apoptosis. The compound’s interaction with anti-apoptotic factors such as cFLIP, MCL-1, and IAPs has been elucidated, providing insights into the design of new therapeutic strategies .

Drug Resistance Overcoming

The suppression of anti-apoptotic factors by AZD5582 has been shown to be essential for overcoming resistance to TRAIL-induced apoptosis. This is particularly important in the context of drug-resistant cancer lines, where conventional therapies fail to induce cell death .

Mechanism of Action

Target of Action

AZD5582, also known as GTPL7710, is an antagonist of the inhibitor of apoptosis proteins (IAPs). It binds to the BIR3 domains of cIAP1, cIAP2, and XIAP with IC50s of 15, 21, and 15 nM, respectively . These proteins play a crucial role in controlling cell survival and have therefore attracted considerable attention as potential targets in anticancer therapy .

Mode of Action

AZD5582 interacts with its targets (cIAP1, cIAP2, and XIAP) and induces apoptosis . It facilitates latency reversal through activation of the non-canonical NFkB pathway, as exemplified by rapid degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), followed by a slower conversion of the inactive p100 form of NFκB2 into the active p52 transcription factor .

Biochemical Pathways

AZD5582 affects several biochemical pathways. It has been shown to facilitate latency reversal through activation of the non-canonical NFkB pathway . Additionally, it has been found to mediate TRAIL sensitization through the concomitant suppression of anti-apoptotic factors including cFLIP, MCL-1, and IAPs (XIAP, Survivin, and cIAP-1) .

Pharmacokinetics

One study found that the cmax of azd5582 in treated infants was lower compared to adults (294 ng/ml versus 802 ng/ml) . This suggests that the bioavailability of AZD5582 may be influenced by factors such as age and body weight.

Result of Action

AZD5582 has been shown to induce apoptosis in various cancer cell lines . For example, it has been found to increase cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors . In another study, AZD5582 was found to synergize with EV-T for apoptosis induction in some cancer lines including Huh7 and HepG2 while sparing normal cells .

Action Environment

The action of AZD5582 can be influenced by environmental factors. For example, the efficacy of AZD5582 in inducing apoptosis may be affected by the presence of other compounds. In one study, AZD5582 was found to synergize with EV-T, a delivery of TNF-related apoptosis-inducing ligand (TRAIL), to induce apoptosis in hepatocarcinoma cells .

properties

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMCRYCCYXHPQF-ZVMUOSSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H78N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1015.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide
Reactant of Route 5
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide

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